



Introduction: The Role of 2',3'-O-Isopropylideneadenosine as a Synthetic Linchpin

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Compound of Interest

Compound Name: 2',3'-O-Isopropylideneadenosine

Cat. No.: B1210659

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2',3'-O-Isopropylideneadenosine is a protected nucleoside derivative of adenosine. Its primary significance in biochemical and pharmaceutical research does not stem from a direct biological mechanism of action, but rather from its pivotal role as a synthetic intermediate.[1] The isopropylidene group strategically protects the 2' and 3'-hydroxyl groups of the ribose sugar, allowing for selective chemical modifications at other positions of the adenosine molecule, most notably the 5'-hydroxyl group and the purine base.[1] This regioselective control is fundamental for the synthesis of a diverse array of potent and specific adenosine analogs with significant therapeutic potential, including antiviral and anticancer agents.[2]

This guide will elucidate the "mechanism of action" of **2',3'-O-Isopropylideneadenosine** by examining the biological activities of two prominent and well-characterized compounds synthesized from it: CI-IB-MECA, a selective A3 adenosine receptor agonist, and Cordycepin, a nucleoside analog with broad therapeutic applications.

Physicochemical Properties of 2',3'-O-Isopropylideneadenosine

A foundational understanding of the compound's properties is essential for its application in synthesis.



Property	Value	Reference(s)
CAS Number	362-75-4	[3]
Molecular Formula	C13H17N5O4	[3]
Molecular Weight	307.31 g/mol	[3]
Appearance	White to off-white crystalline powder	[3]
Melting Point	221-222 °C	[3]
Optical Activity	$[\alpha]^{20}/D -98.5^{\circ}$ (c = 1 in dioxane)	[3]

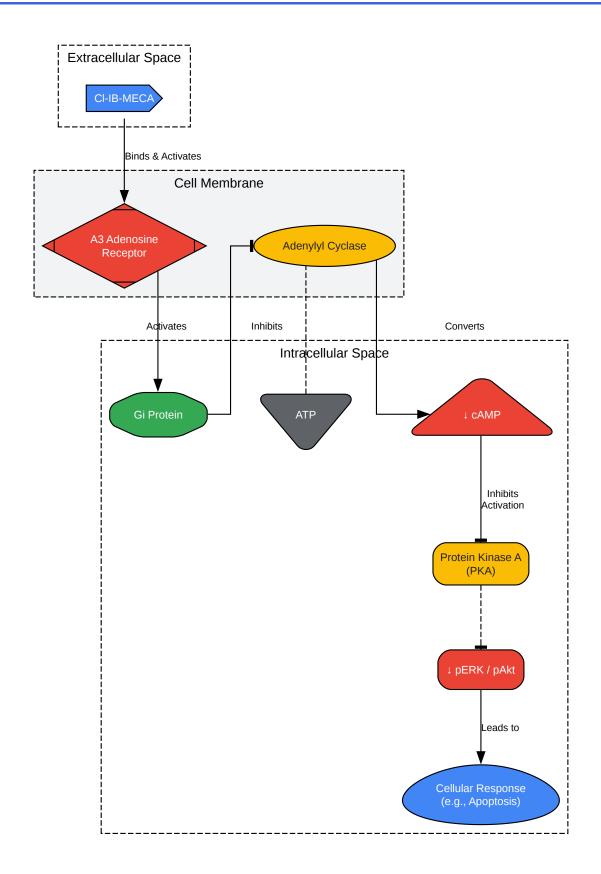
I. Mechanism via A3 Adenosine Receptor (A3AR) Agonism: The Case of CI-IB-MECA

2',3'-O-Isopropylideneadenosine is a critical starting material for the synthesis of 2-chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA), a highly potent and selective agonist for the A3 adenosine receptor (A3AR).[3]

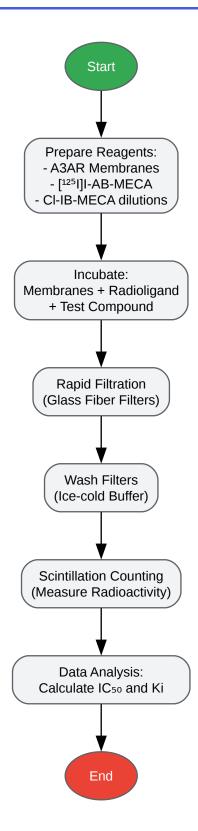
A. Signaling Pathway of CI-IB-MECA

Activation of the A3AR by CI-IB-MECA initiates a cascade of intracellular events. The A3AR is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the Gi protein is activated and inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of Protein Kinase A (PKA) and other downstream effectors.[3] In various cancer cell lines, CI-IB-MECA has been shown to induce cell death by suppressing ERK and Akt signaling pathways, mediated by an increase in intracellular Ca²⁺ and reactive oxygen species (ROS).[4]

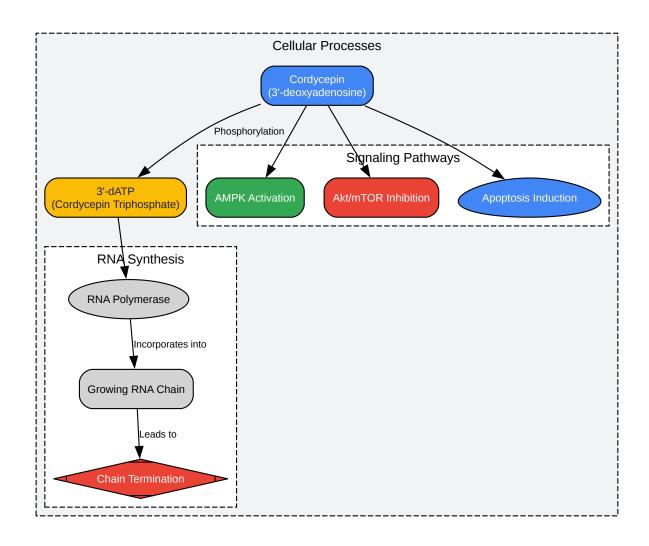












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